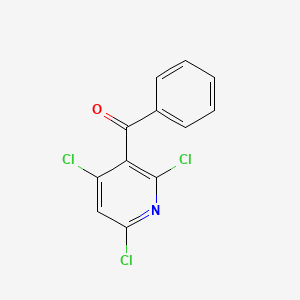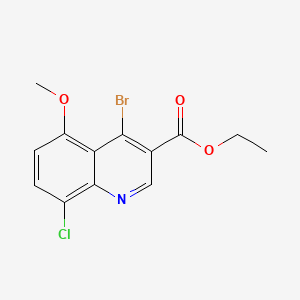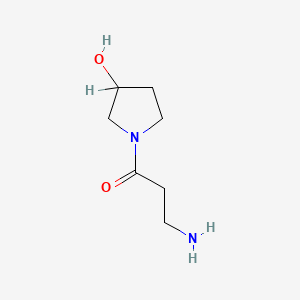
3-Amino-1-(3-hydroxypyrrolidin-1-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-1-(3-hydroxypyrrolidin-1-yl)propan-1-one is an organic compound with the molecular formula C7H14N2O2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(3-hydroxypyrrolidin-1-yl)propan-1-one typically involves the reaction of 3-hydroxypropanal with pyrrolidine in the presence of an amine catalyst. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. The use of automated reactors and optimized reaction conditions ensures high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-1-(3-hydroxypyrrolidin-1-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde
Reduction: Formation of an alcohol
Substitution: Formation of substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
3-Amino-1-(3-hydroxypyrrolidin-1-yl)propan-1-one has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-Amino-1-(3-hydroxypyrrolidin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. It can act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers. Additionally, its hydroxyl and amino groups can participate in hydrogen bonding and other non-covalent interactions, influencing its reactivity and biological activity .
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-1-(pyrrolidin-1-yl)propan-1-one:
3-Hydroxy-1-(pyrrolidin-1-yl)propan-1-one: Lacks the amino group, which influences its chemical behavior and uses.
Uniqueness
3-Amino-1-(3-hydroxypyrrolidin-1-yl)propan-1-one is unique due to the presence of both hydroxyl and amino groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound in organic synthesis and medicinal chemistry .
Propiedades
IUPAC Name |
3-amino-1-(3-hydroxypyrrolidin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2/c8-3-1-7(11)9-4-2-6(10)5-9/h6,10H,1-5,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVDDPCCZOVOTDM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C(=O)CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[(3S)-3-(aminomethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B578749.png)
![7-Boc-3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B578751.png)


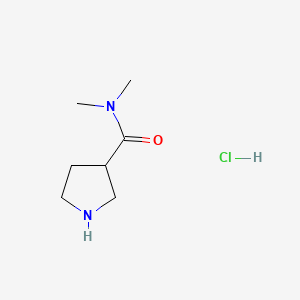
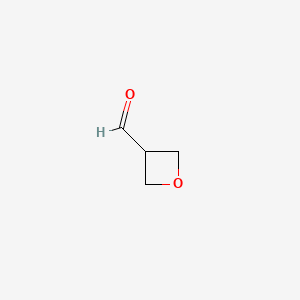

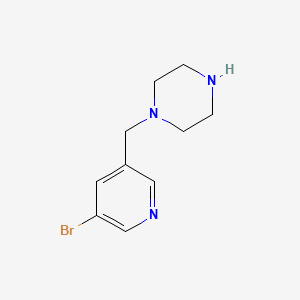
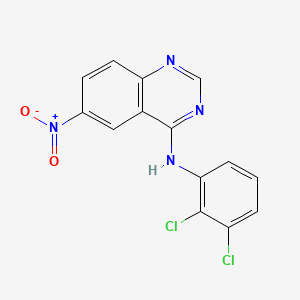
![ethyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B578761.png)

